molecular formula C9H7ClN2O2 B2808965 Quinoxaline-6-carboxylic acid hydrochloride CAS No. 2140327-28-0

Quinoxaline-6-carboxylic acid hydrochloride

Cat. No.: B2808965
CAS No.: 2140327-28-0
M. Wt: 210.62
InChI Key: JGQDBVXRYDEWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

While the specific mechanism of action for Quinoxaline-6-carboxylic acid hydrochloride is not mentioned in the search results, quinoxaline derivatives are known to demonstrate a wide range of physicochemical and biological activities .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities. The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that there is potential for further development and research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-6-carboxylic acid hydrochloride typically involves the condensation of o-phenylenediamine with α-keto acids or their derivatives . One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by cyclization and subsequent hydrolysis to yield quinoxaline-6-carboxylic acid. The final step involves the conversion of the acid to its hydrochloride salt using hydrochloric acid .

Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles, including solvent-free conditions and eco-friendly catalysts, are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted quinoxalines, which have significant biological and industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

quinoxaline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLRRQBHVGYHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.